molecular formula C19H14BrClN2O4S B301028 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Katalognummer B301028
Molekulargewicht: 481.7 g/mol
InChI-Schlüssel: IIMOATJKUQYTQH-HYEKDMSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMB is a thiazolidine-based compound that exhibits antiproliferative and cytotoxic effects on various cancer cell lines.

Wirkmechanismus

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its anticancer effects by targeting multiple cellular pathways. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting the proteasome, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts protein homeostasis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of oxidative stress in cancer cells compared to normal cells. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components.

Vorteile Und Einschränkungen Für Laborexperimente

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal studies. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One area of interest is the development of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid with other anticancer agents. Additionally, the potential of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as an anti-metastatic agent warrants further investigation. Finally, the safety and efficacy of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer.

Synthesemethoden

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine and 2-chlorobenzoic acid in the presence of a base. The reaction yields 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as a yellow solid with a melting point of 245-247°C.

Wissenschaftliche Forschungsanwendungen

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to inhibit the growth of cancer cells by disrupting the cell cycle.

Eigenschaften

Produktname

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Molekularformel

C19H14BrClN2O4S

Molekulargewicht

481.7 g/mol

IUPAC-Name

5-[[(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-7-11(20)3-6-15(10)27-2)28-19(23)22-12-4-5-14(21)13(9-12)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19?

InChI-Schlüssel

IIMOATJKUQYTQH-HYEKDMSNSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Kanonische SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.